N-cyclopentyl-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide
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Overview
Description
Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present. For example, the amide group might undergo hydrolysis, and the sulfanylidene group could potentially be oxidized .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure and the functional groups present. For example, it might have different solubility properties based on the polarity of its functional groups .Scientific Research Applications
Synthesis and Chemical Properties
Quinazoline derivatives are synthesized through various methods, focusing on reactions that allow for functional diversity and complexity. For instance, the synthesis of 2,3-dihydro-5H-oxazolo[2,3-b]quinazolin-5-one from anthranilamide demonstrates the versatility of quinazoline synthesis strategies (Chern et al., 1988). Similarly, Markosyan et al. (2015) synthesized 2-sulfanyl-substituted 3-ethyl-3H-spiro[benzo[h]quinazolin-5,1′-cyclohexane]-4(6H)-ones, highlighting the chemical diversity achievable within the quinazoline framework and their significant anti-monoamine oxidase and antitumor activity (Markosyan et al., 2015).
Biological Activities and Applications
Quinazoline derivatives exhibit a range of biological activities, which can be leveraged for therapeutic applications. For example, compounds within the quinazoline family have demonstrated potential cytotoxicity against cancer cell lines, indicating their potential in cancer therapy (Horishny & Matiychuk, 2020). Additionally, the antimicrobial activities of methylsulfanyl-triazoloquinazoline derivatives against various bacterial and fungal species suggest their utility in developing new antimicrobial agents (Al-Salahi et al., 2013).
Mechanism of Action
Without specific information about the intended use or biological activity of this compound, it’s difficult to predict its mechanism of action. Quinazolinones and their derivatives have been studied for various biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.
Properties
IUPAC Name |
N-cyclopentyl-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4S/c22-16(19-11-4-1-2-5-11)6-3-7-21-17(23)12-8-14-15(25-10-24-14)9-13(12)20-18(21)26/h8-9,11H,1-7,10H2,(H,19,22)(H,20,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZATQACJPQWDESS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)CCCN2C(=O)C3=CC4=C(C=C3NC2=S)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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